2-(Bromomethyl)-3-methoxypyridine hydrobromide
CAS No.:
Cat. No.: VC15901430
Molecular Formula: C7H9Br2NO
Molecular Weight: 282.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9Br2NO |
|---|---|
| Molecular Weight | 282.96 g/mol |
| IUPAC Name | 2-(bromomethyl)-3-methoxypyridine;hydrobromide |
| Standard InChI | InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H |
| Standard InChI Key | XGKGWIUTVUFSDP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CC=C1)CBr.Br |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 2-(bromomethyl)-3-methoxypyridine hydrobromide is C₇H₇Br₂NO, with a calculated molecular weight of 282.96 g/mol. The compound consists of a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a methoxy (-OCH₃) group at position 3, forming a hydrobromide salt through protonation of the pyridine nitrogen (Figure 1).
Table 1: Key Structural and Physicochemical Properties
The presence of the methoxy group introduces electron-donating effects, slightly altering the electronic environment of the pyridine ring compared to non-methoxy analogs .
Synthesis Methods
Synthesis routes for 2-(bromomethyl)-3-methoxypyridine hydrobromide typically involve functionalization of pre-substituted pyridine precursors:
Pathway 1: Bromination of 3-Methoxypyridinemethanol
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Starting Material: 3-Methoxypyridinemethanol is treated with hydrobromic acid (HBr) under reflux.
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Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Dichloromethane or acetic acid
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Duration: 6–12 hours
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Product Isolation: The crude product is precipitated and recrystallized from ethanol .
Pathway 2: Appel Reaction
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Reagents: 3-Methoxy-2-(hydroxymethyl)pyridine reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
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Mechanism: The hydroxyl group is converted to a bromomethyl group via nucleophilic substitution.
Chemical Reactivity
The bromomethyl group at position 2 is highly reactive, enabling diverse transformations:
Nucleophilic Substitution
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Alkylation: Reacts with amines (e.g., piperidine) to form N-alkylated derivatives.
Example: -
Cross-Coupling: Participates in Suzuki-Miyaura reactions with arylboronic acids in the presence of Pd catalysts .
Stability Considerations
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Hydrolytic Sensitivity: The bromomethyl group undergoes hydrolysis in aqueous media, forming 3-methoxypyridinemethanol. Storage under anhydrous conditions is critical .
Applications in Organic Synthesis
This compound is pivotal in constructing pharmacophores and functional materials:
Pharmaceutical Intermediates
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Anticholinergic Agents: Serves as a precursor for analogs of hyoscyamine hydrobromide, which targets muscarinic receptors .
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Kinase Inhibitors: The bromomethyl group facilitates introduction of aromatic moieties in kinase inhibitor scaffolds .
Material Science
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